REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]([CH3:12])[C:9]([Cl:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C1OCCOCCOCCOCCOCC[O:16]C1.C(O)(C)(C)C.[OH2:37]>>[Br:1][C:2]1[C:3]([C:4]([O:6][CH3:7])=[O:5])=[CH:8][C:9]([Cl:13])=[C:10]([CH:11]=1)[C:12]([OH:16])=[O:37]
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Name
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|
Quantity
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39.53 g
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Type
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reactant
|
Smiles
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BrC1=C(C(=O)OC)C=C(C(=C1)C)Cl
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Name
|
|
Quantity
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3.95 g
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Type
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reactant
|
Smiles
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C1COCCOCCOCCOCCOCCO1
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Name
|
|
Quantity
|
350 mL
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Type
|
reactant
|
Smiles
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C(C)(C)(C)O
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Name
|
|
Quantity
|
750 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
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55 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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TEMPERATURE
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Details
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After refluxing overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
|
filtered
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Type
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WASH
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Details
|
The filter cake was washed with hot water (2×100 mL, 50° C.)
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Type
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FILTRATION
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Details
|
It was filtered
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Type
|
WASH
|
Details
|
washed with ice water (2×50 mL) and petroleum ether (2×50 mL)
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Type
|
CUSTOM
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Details
|
The filter cake was dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C(=CC(=C(C(=O)O)C1)Cl)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |